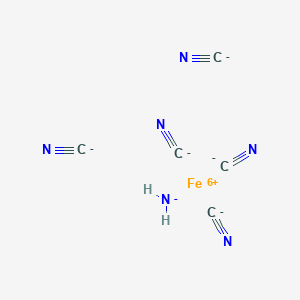![molecular formula C27H31N2NaO6S2 B12405219 sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, inks, and biological staining. The compound’s structure includes a sodium ion, a diethylamino group, and a benzene ring with disulfonate groups, contributing to its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate typically involves the following steps:
Formation of the diethylamino group: This step involves the reaction of diethylamine with a suitable benzene derivative under controlled conditions.
Cyclohexa-2,5-dien-1-ylidene formation: The intermediate product is then reacted with a cyclohexa-2,5-dien-1-ylidene precursor.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves continuous monitoring and adjustment to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the cyclohexa-2,5-dien-1-ylidene moiety, resulting in the formation of reduced intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, oxidized diethylamino compounds, and reduced cyclohexa-2,5-dien-1-ylidene intermediates.
科学研究应用
Sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound is used as a staining agent in microscopy to visualize cellular components.
Industry: The dye is employed in the production of colored materials, including textiles and inks.
作用机制
The compound exerts its effects primarily through its ability to interact with various molecular targets. The diethylamino group and the sulfonate groups facilitate binding to proteins and nucleic acids, enhancing its staining properties. The cyclohexa-2,5-dien-1-ylidene moiety contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions.
相似化合物的比较
Similar Compounds
- Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate
- Sodium;4-[[4-(methylamino)phenyl]-(4-methylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate
Uniqueness
The unique combination of diethylamino and sulfonate groups in sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate provides enhanced solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high stability and vivid coloration.
属性
分子式 |
C27H31N2NaO6S2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
InChI 键 |
SJEYSFABYSGQBG-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)











